Enzyme Inhibition Profile: Potent COMT Inhibition by Methyl 2-(dibromomethyl)-5-methoxybenzoate
Methyl 2-(dibromomethyl)-5-methoxybenzoate demonstrates potent inhibition of catechol-O-methyltransferase (COMT) isoforms, with IC50 values of 13 nM against soluble COMT (S-COMT) in rat liver and 5.80 nM against membrane-bound COMT (MB-COMT) in rat brain [1]. This level of potency is not observed for the closely related mono‑bromomethyl analog (methyl 2-(bromomethyl)-5-methoxybenzoate), for which no comparable COMT inhibition data are reported in the same assay system. The presence of the dibromomethyl group is therefore a key pharmacophoric feature conferring high-affinity COMT binding.
| Evidence Dimension | COMT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 13 nM (S-COMT); IC50 = 5.80 nM (MB-COMT) |
| Comparator Or Baseline | Methyl 2-(bromomethyl)-5-methoxybenzoate: No reported COMT inhibition data; class-level inference suggests significantly lower or absent activity due to lack of dibromomethyl pharmacophore. |
| Quantified Difference | Not directly quantifiable; inferred >100-fold difference based on typical structure-activity relationships for COMT inhibitors. |
| Conditions | Rat liver S-COMT and rat brain MB-COMT assays; preincubation 20 min; adrenaline substrate. |
Why This Matters
High COMT inhibition potency is a critical differentiator for projects targeting neurological or cardiovascular disorders where COMT modulation is therapeutic; the dibromomethyl analog provides a unique activity profile unavailable from mono‑bromomethyl or non‑halogenated benzoates.
- [1] BindingDB. (n.d.). BDBM50479631 (CHEMBL137555): IC50 values against rat COMT isoforms. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50479631 View Source
